

3-Chloro-6-(4-methoxyphenyl)pyridazine CAS number and molecular formula

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Compound of Interest

Compound Name: 3-Chloro-6-(4-methoxyphenyl)pyridazine

Cat. No.: B028087

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In-Depth Technical Guide: 3-Chloro-6-(4-methoxyphenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 58059-31-7[1][2]

Molecular Formula: C₁₁H₉ClN₂O[1][2]

This document provides a comprehensive technical overview of **3-Chloro-6-(4-methoxyphenyl)pyridazine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data on its chemical properties, synthesis, and potential biological activities.

Physicochemical and Spectral Data

While detailed experimental data for this specific compound is not widely published, the following table summarizes its key physicochemical properties. Additionally, predicted spectral characteristics based on its structure and data from closely related analogs are provided for reference.

Property	Value	Source
Molecular Weight	220.66 g/mol	[1][2]
InChI	InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3	
InChIKey	TZBSFHQGJIBFLX-UHFFFAOYSA-N	[2]
SMILES	<chem>COC1=CC=C(C=C1)C2=CC=C(N=N2)Cl</chem>	[2]
Predicted ¹³ C NMR Chemical Shifts (ppm)	159.8, 157.1, 144.3, 129.5, 128.8, 127.3, 122.9, 114.6, 55.5	[3]

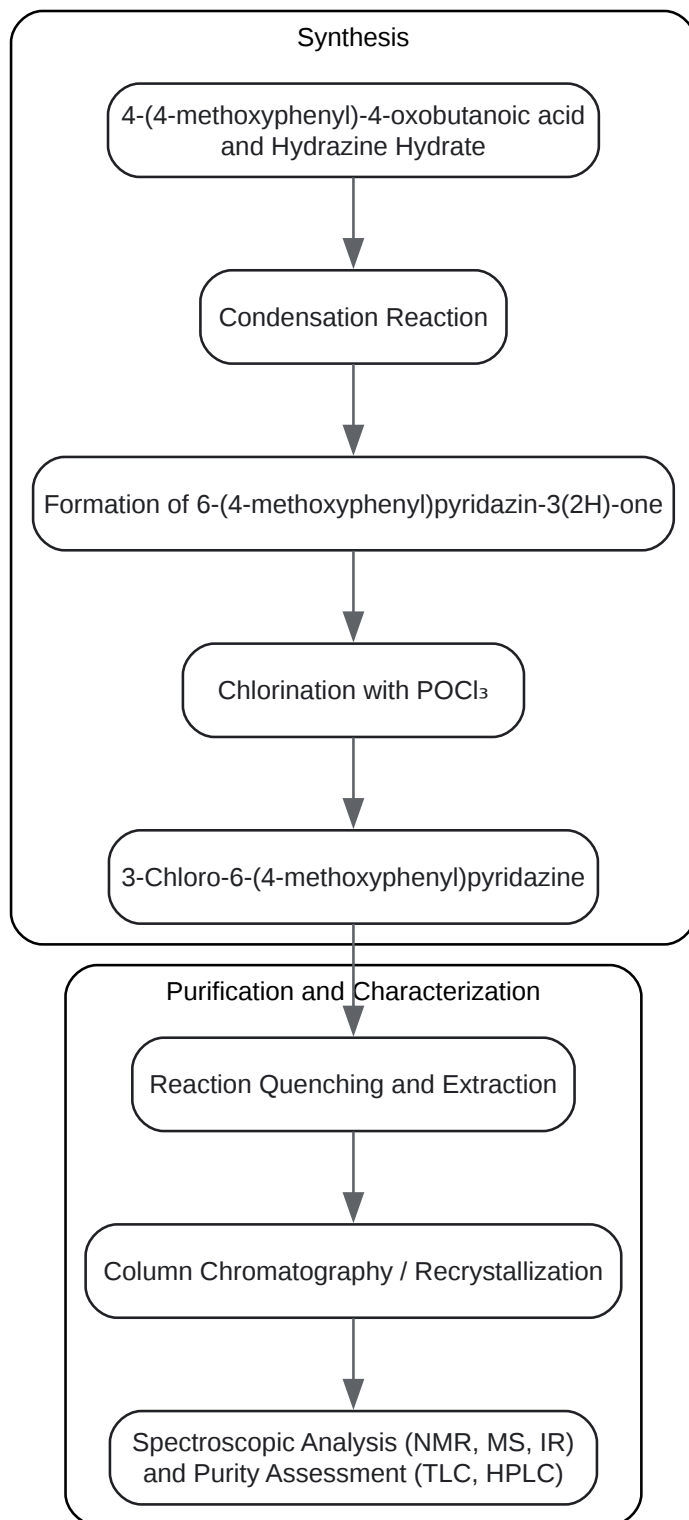
Synthesis and Characterization

A general and common method for the synthesis of 3-chloropyridazine derivatives involves the chlorination of the corresponding pyridazin-3(2H)-one precursor. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The pyridazinone precursor can be synthesized through the condensation of a suitable 1,4-dicarbonyl compound with hydrazine hydrate.

A patent describes a process for preparing the related 3-chloro-6-(2-hydroxyphenyl)-pyridazines by reacting the corresponding 6-(2-hydroxyphenyl)-3(2H)-pyridazinone with phosphorus oxychloride in the presence of a disubstituted formamide.[4] While a specific detailed protocol for **3-Chloro-6-(4-methoxyphenyl)pyridazine** is not readily available in the reviewed literature, the following represents a plausible experimental workflow based on established chemical principles for this class of compounds.

Experimental Workflow: Synthesis and Characterization

General Synthesis and Characterization Workflow

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Caption: A logical workflow for the synthesis and characterization of **3-Chloro-6-(4-methoxyphenyl)pyridazine**.

Potential Biological Activities and Signaling Pathways

The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[5][6]}

Anticancer Potential and Kinase Inhibition

Several studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent anticancer agents. Research has shown that compounds with this core structure can target and inhibit key signaling kinases involved in cancer cell proliferation and survival, such as c-Jun N-terminal kinase (JNK) and Cyclin-Dependent Kinase 2 (CDK2).

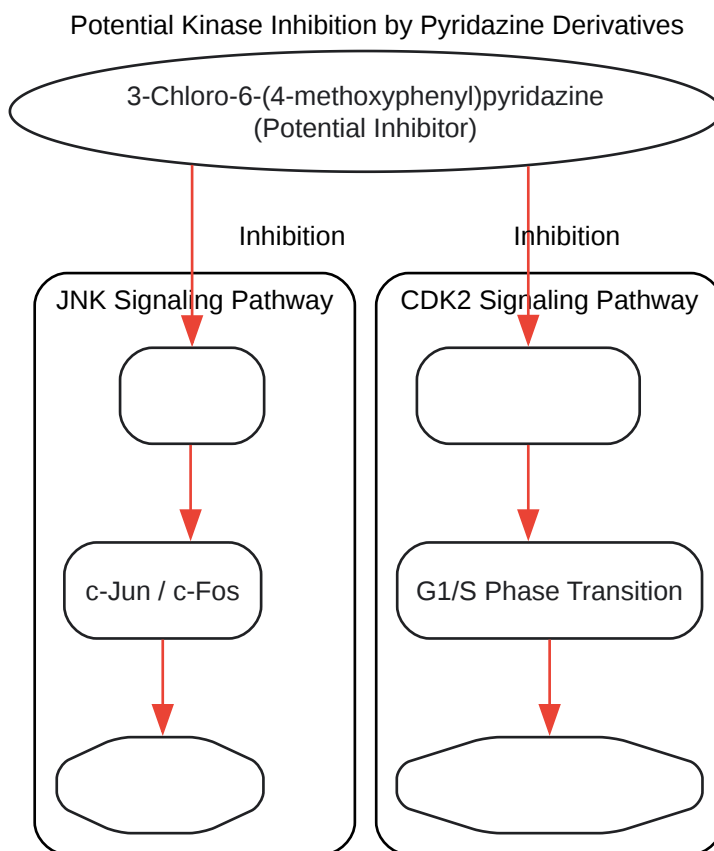
While specific inhibitory data for **3-Chloro-6-(4-methoxyphenyl)pyridazine** is not available, the following table presents data for structurally related pyridazine derivatives, illustrating the potential of this chemical class.

Compound Class	Target Kinase	Cancer Cell Line	IC ₅₀	Source
3,6-disubstituted pyridazines	CDK2	T-47D (Breast)	0.43 - 35.9 μ M	
3,6-disubstituted pyridazines	MDA-MB-231 (Breast)	0.99 - 34.59 μ M		
3,6-disubstituted pyridazines	CDK2	-	20.1 - 151 nM	

The inhibition of kinases like JNK and CDK2 can disrupt critical cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Potential Signaling Pathway Interactions

Based on the activity of related compounds, **3-Chloro-6-(4-methoxyphenyl)pyridazine** could potentially modulate the following signaling pathways:



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Caption: Potential inhibition of JNK and CDK2 signaling pathways by pyridazine derivatives.

Antiangiogenic and Antioxidant Activities

Research on other chlorinated pyridazinone derivatives has also indicated potential antiangiogenic and antioxidant activities. Some compounds have been shown to inhibit proangiogenic cytokines and exhibit radical scavenging properties.^[7]

Experimental Protocols for Biological Assays

Detailed experimental protocols for assessing the biological activity of **3-Chloro-6-(4-methoxyphenyl)pyridazine** are not available in the public domain. However, the following outlines general methodologies for key assays based on the activities of related compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay would quantify the ability of the test compound to inhibit the activity of a specific kinase, such as JNK1 or CDK2.

- Reagents and Materials:
 - Recombinant human kinase (e.g., JNK1, CDK2/Cyclin E)
 - Kinase-specific substrate peptide
 - ATP (Adenosine triphosphate)
 - Kinase assay buffer
 - Test compound (**3-Chloro-6-(4-methoxyphenyl)pyridazine**) dissolved in DMSO
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay)
 - Microplate reader
- Procedure:
 - A kinase reaction is set up in a microplate well containing the kinase, substrate, and assay buffer.
 - The test compound is added at various concentrations.
 - The reaction is initiated by the addition of ATP.
 - The plate is incubated at a specified temperature for a set period.
 - The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent and a microplate reader.
 - IC₅₀ values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay - General Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Reagents and Materials:
 - Cancer cell line of interest (e.g., breast, liver, leukemia)
 - Cell culture medium and supplements
 - Test compound dissolved in DMSO
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization solution (e.g., DMSO, isopropanol with HCl)
 - 96-well microplates
 - Microplate reader
- Procedure:
 - Cells are seeded into 96-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of the test compound.
 - After a specified incubation period (e.g., 48 or 72 hours), the MTT solution is added to each well.
 - The plates are incubated to allow for the formation of formazan crystals by viable cells.
 - A solubilization solution is added to dissolve the formazan crystals.
 - The absorbance is measured at a specific wavelength using a microplate reader.
 - Cell viability is expressed as a percentage of the control (untreated cells), and IC₅₀ values are determined.

This technical guide provides a foundational understanding of **3-Chloro-6-(4-methoxyphenyl)pyridazine** for researchers and drug development professionals. Further

experimental investigation is warranted to fully elucidate its synthesis, spectral properties, and biological activity profile.

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